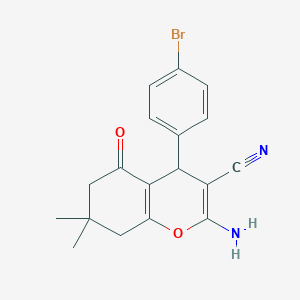
2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(4-bromofenil)-7,7-dimetil-5-oxo-5,6,7,8-tetrahidro-4H-cromeno-3-carbonitrilo es un compuesto orgánico complejo que pertenece a la clase de los cromenos. Los cromenos son conocidos por sus diversas actividades biológicas y son ampliamente estudiados en química medicinal. Este compuesto en particular presenta un grupo bromofenil, un grupo amino y un grupo nitrilo, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-amino-4-(4-bromofenil)-7,7-dimetil-5-oxo-5,6,7,8-tetrahidro-4H-cromeno-3-carbonitrilo típicamente implica reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de 4-bromobenzaldehído con malononitrilo y dimeadona en presencia de un catalizador como la piperidina. La reacción se lleva a cabo bajo condiciones de reflujo en etanol, lo que lleva a la formación del derivado de cromeno deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se controlan cuidadosamente para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
2-amino-4-(4-bromofenil)-7,7-dimetil-5-oxo-5,6,7,8-tetrahidro-4H-cromeno-3-carbonitrilo experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el grupo nitrilo.
Sustitución: El grupo bromofenil permite reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores utilizados con frecuencia.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir aminas o aldehídos.
Aplicaciones Científicas De Investigación
2-amino-4-(4-bromofenil)-7,7-dimetil-5-oxo-5,6,7,8-tetrahidro-4H-cromeno-3-carbonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Se ha investigado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-amino-4-(4-bromofenil)-7,7-dimetil-5-oxo-5,6,7,8-tetrahidro-4H-cromeno-3-carbonitrilo implica su interacción con objetivos y vías moleculares específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a los efectos biológicos observados. Por ejemplo, puede interactuar con el ADN o las proteínas, interrumpiendo los procesos celulares y conduciendo a la muerte celular en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
- 2-amino-4-(4-clorofenil)-7,7-dimetil-5-oxo-5,6,7,8-tetrahidro-4H-cromeno-3-carbonitrilo
- 2-amino-4-(4-fluorofenil)-7,7-dimetil-5-oxo-5,6,7,8-tetrahidro-4H-cromeno-3-carbonitrilo
Singularidad
La presencia del grupo bromofenil en 2-amino-4-(4-bromofenil)-7,7-dimetil-5-oxo-5,6,7,8-tetrahidro-4H-cromeno-3-carbonitrilo lo hace único en comparación con sus análogos. Este grupo puede participar en reacciones químicas específicas, como la sustitución nucleofílica, que pueden no ser tan fácilmente alcanzables con otros derivados halogenados .
Propiedades
Fórmula molecular |
C18H17BrN2O2 |
|---|---|
Peso molecular |
373.2 g/mol |
Nombre IUPAC |
2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C18H17BrN2O2/c1-18(2)7-13(22)16-14(8-18)23-17(21)12(9-20)15(16)10-3-5-11(19)6-4-10/h3-6,15H,7-8,21H2,1-2H3 |
Clave InChI |
UQGBZFUHHNLLLK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)
![N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11711936.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)
![(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11711968.png)
![N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11711970.png)

![2-ethoxy-4-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11711979.png)


![N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine](/img/structure/B11712001.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11712003.png)
